molecular formula C7H7NO2 B584691 3-Methyl Isonicotinic Acid-d6 CAS No. 1346599-31-2

3-Methyl Isonicotinic Acid-d6

Cat. No.: B584691
CAS No.: 1346599-31-2
M. Wt: 143.175
InChI Key: OSMAGAVKVRGYGR-RLTMCGQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl Isonicotinic Acid-d6 is a deuterated derivative of 3-Methyl Isonicotinic Acid. It is an organic compound that belongs to the class of pyridinecarboxylic acids. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl Isonicotinic Acid-d6 typically involves the deuteration of 3-Methyl Isonicotinic Acid. This can be achieved through several methods, including:

    Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

    Exchange Reactions: Treating 3-Methyl Isonicotinic Acid with deuterated solvents like deuterium oxide (D2O) under acidic or basic conditions to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic deuteration processes using specialized reactors and high-purity deuterium gas. The process is optimized to ensure maximum deuterium incorporation and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl Isonicotinic Acid-d6 can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-Methyl Isonicotinic Acid derivatives with higher oxidation states.

    Reduction: Formation of 3-Methyl Isonicotinic Alcohol or 3-Methyl Isonicotinaldehyde.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Methyl Isonicotinic Acid-d6 is primarily studied for its role in drug development. The compound is structurally related to isonicotinic acid, which is known for its therapeutic applications, including the treatment of tuberculosis and hypertension.

Case Studies:

  • Antimycobacterial Activity : Research has indicated that derivatives of isonicotinic acid can enhance the efficacy of existing antimycobacterial agents. For instance, studies have shown that combining isonicotinic acid derivatives with other compounds can increase their potency against Mycobacterium tuberculosis, suggesting that this compound could have similar synergistic effects when tested alongside established drugs .
  • Hypertensive Drug Development : A patent describes the synthesis of compounds derived from isonicotinic acid for the preparation of antihypertensive medications. The method highlights a high yield and minimal environmental impact during synthesis, indicating the potential for this compound to be utilized in developing new formulations for hypertension treatment .

Analytical Chemistry

In analytical chemistry, this compound serves as an important standard for mass spectrometry and NMR spectroscopy due to its deuterated nature, which provides distinct spectral features.

Applications:

  • Mass Spectrometry : The deuterated form allows for precise quantification in complex mixtures by acting as an internal standard. This is particularly useful in pharmacokinetic studies where accurate measurement of drug concentrations is critical.
  • NMR Spectroscopy : The presence of deuterium enhances the resolution of NMR spectra, facilitating the study of molecular interactions and dynamics within biological systems .

Proteomics Research

This compound finds significant utility in proteomics research, particularly in studying protein-ligand interactions.

Key Insights:

  • Biochemical Tool : The compound can be used in labeling experiments to track the binding interactions between proteins and potential drug candidates. Its unique isotopic signature helps differentiate between labeled and unlabeled molecules during analysis.
  • Drug Discovery : In drug discovery processes, this compound can assist researchers in understanding how modifications to the isonicotinic acid structure affect biological activity and binding affinity to target proteins .

Summary Table of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryDevelopment of new drugs targeting tuberculosis and hypertensionEnhancing efficacy of antimycobacterial agents
Analytical ChemistryInternal standard for mass spectrometry and NMR spectroscopyAccurate quantification in pharmacokinetic studies
Proteomics ResearchTracking protein-ligand interactionsUnderstanding binding affinities in drug discovery

Mechanism of Action

The mechanism of action of 3-Methyl Isonicotinic Acid-d6 is primarily related to its role as a labeled compound in research. It does not exert biological effects on its own but serves as a tool to study molecular interactions and pathways. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in various environments.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl Isonicotinic Acid: The non-deuterated form of the compound.

    Isonicotinic Acid: A related compound with a carboxylic acid group at the 4-position of the pyridine ring.

    Nicotinic Acid:

Uniqueness

3-Methyl Isonicotinic Acid-d6 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and isotope tracing studies. The presence of deuterium atoms provides distinct advantages in terms of sensitivity and resolution in analytical techniques.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing isotopically labeled 3-Methyl Isonicotinic Acid-d6, and how is isotopic purity validated?

Deuterated analogs like this compound are typically synthesized via acid-catalyzed H/D exchange or using deuterated precursors in multi-step organic reactions. For example, deuterated aromatic acids (e.g., Salicylic acid-d6) are synthesized using deuterium oxide (D₂O) under controlled pH and temperature to ensure regioselective deuteration . Isotopic purity (>98% deuterium incorporation) is validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, comparing isotopic peak patterns to non-deuterated standards . Thermal gravimetric analysis (TGA) may also assess sublimation behavior, as seen in studies on pyridinecarboxylic acids .

Q. Basic: Which spectroscopic techniques are most effective for characterizing structural and vibrational properties of this compound?

Fourier-transform infrared (FTIR) and Raman spectroscopy are critical for identifying functional groups (e.g., -COOH, C-D stretches) and vibrational modes. For pyridinecarboxylic analogs like isonicotinic acid, FTIR peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–2600 cm⁻¹ (C-D vibrations) confirm deuteration . Density functional theory (DFT) simulations further validate experimental spectra by modeling molecular geometries and vibrational frequencies . Comparative studies between monomeric and dimeric forms (via X-ray crystallography) can resolve structural ambiguities .

Q. Advanced: How does deuteration of 3-Methyl Isonicotinic Acid influence its biological activity, particularly in antimycobacterial assays?

Deuteration alters pharmacokinetic properties (e.g., metabolic stability, binding affinity) due to the isotope effect. For example, isonicotinic acid derivatives like Isonicotinic Acid N-Oxide exhibit enhanced activity against Mycobacterium tuberculosis (MIC: 0.22 µM for drug-sensitive strains) compared to non-deuterated analogs, likely due to improved target interaction with enoyl-ACP reductase (InhA) . Quantitative structure-activity relationship (QSAR) models incorporating deuterium’s steric/electronic effects can predict bioactivity trends. A study on isonicotinic acid hydrazide derivatives demonstrated that deuterated analogs showed improved correlation (R² >0.85) between computed descriptors (e.g., logP, polar surface area) and experimental MIC values .

Q. Advanced: What experimental design considerations are critical when analyzing contradictory data in deuterated compound bioassays?

Contradictions in bioassay results (e.g., variable MIC values across strains) require:

  • Strain-specific controls : Drug-sensitive (DS) vs. multidrug-resistant (MDR) M. tuberculosis strains show divergent responses to isonicotinic acid analogs .
  • Dose-response normalization : Use EC₅₀/IC₅₀ ratios to account for potency variations.
  • Metabolic stability assays : Compare hepatic microsomal degradation rates of deuterated vs. non-deuterated compounds to rule out pharmacokinetic confounders .
  • Molecular docking validation : Simulate interactions with targets (e.g., InhA) to confirm deuterium’s role in binding affinity .

Q. Advanced: How can researchers optimize chromatographic separation of this compound from complex biological matrices?

  • Column selection : Use reversed-phase C18 columns with sub-2µm particles for high resolution.
  • Mobile phase : Acetonitrile/water (0.1% formic acid) enhances ionization in LC-MS. For deuterated compounds, adjust gradient elution to resolve isotopic peaks .
  • Internal standards : Co-elute with structurally similar deuterated internal standards (e.g., Fenofibric Acid-D6) to correct for matrix effects .
  • Validation : Assess recovery rates (>90%) and limit of quantification (LOQ <1 ng/mL) using spiked serum/plasma samples .

Q. Basic: What are the key challenges in ensuring batch-to-batch consistency during large-scale synthesis of deuterated research compounds?

  • Precursor purity : Use HPLC-purified starting materials to minimize side reactions.
  • Reaction monitoring : In-situ FTIR or Raman tracks deuteration progress, ensuring >98% isotopic incorporation .
  • Quality control (QC) : Implement orthogonal methods (e.g., NMR for positional deuteration, MS for isotopic purity) .

Properties

CAS No.

1346599-31-2

Molecular Formula

C7H7NO2

Molecular Weight

143.175

IUPAC Name

2,3,6-trideuterio-5-(trideuteriomethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C7H7NO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10)/i1D3,2D,3D,4D

InChI Key

OSMAGAVKVRGYGR-RLTMCGQMSA-N

SMILES

CC1=C(C=CN=C1)C(=O)O

Synonyms

3-Methyl-4-pyridinecarboxylic Acid-d6;  5-Methylisonicotinic Acid-d6; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.